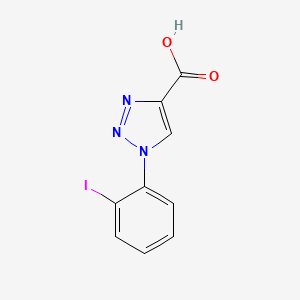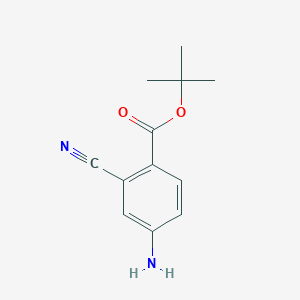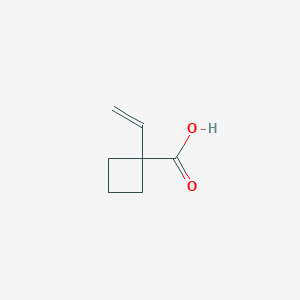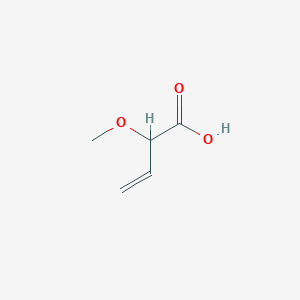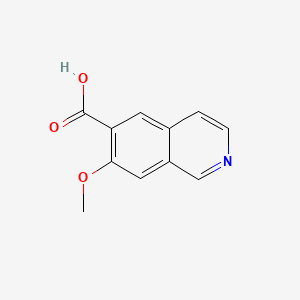
Phochinenin G
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Phochinenin G is typically isolated from the whole plant of Pholidota chinensis. The isolation process involves extensive spectroscopic investigations, including 1D and 2D NMR and HR-EIMS . The compound is separated by high-performance liquid chromatography (HPLC) on an optically active stationary phase and characterized using circular dichroism (CD) spectroscopy
Chemical Reactions Analysis
Phochinenin G undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include strong oxidizing agents for oxidation reactions and reducing agents for reduction reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Phochinenin G has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is studied for its unique atropisomerism properties and its potential use in molecular machines and chemical synthesis . In biology and medicine, this compound is investigated for its potential antiproliferative, antimicrobial, anti-inflammatory, and antioxidant effects . These properties make it a promising candidate for further research in drug development and therapeutic applications.
Mechanism of Action
The mechanism of action of Phochinenin G involves its interaction with various molecular targets and pathways. The compound’s biological activities are attributed to its phenanthrene structure, which allows it to interact with cellular components and modulate various biological processes . The specific molecular targets and pathways involved in its effects are still under investigation, but its antiproliferative and antimicrobial activities suggest potential interactions with cellular signaling pathways and enzymes .
Comparison with Similar Compounds
Phochinenin G is similar to other phenanthrene derivatives isolated from the Orchidaceae family. Some of the similar compounds include phochinenins A-F, gymconpin C, and flavanthrin . These compounds share structural similarities but differ in their specific substituents and biological activities. This compound is unique due to its specific dimeric structure and its ability to exist as optically stable atropisomers .
Properties
Molecular Formula |
C30H26O6 |
|---|---|
Molecular Weight |
482.5 g/mol |
IUPAC Name |
3-(4,7-dihydroxy-2-methoxy-9,10-dihydrophenanthren-3-yl)-7-methoxy-9,10-dihydrophenanthrene-2,5-diol |
InChI |
InChI=1S/C30H26O6/c1-35-20-10-17-5-4-16-11-24(32)23(14-22(16)27(17)25(33)13-20)29-26(36-2)12-18-6-3-15-9-19(31)7-8-21(15)28(18)30(29)34/h7-14,31-34H,3-6H2,1-2H3 |
InChI Key |
FRNODSBMQDXGBL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C3=CC(=C(C=C3CC2)O)C4=C(C=C5CCC6=C(C5=C4O)C=CC(=C6)O)OC)C(=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



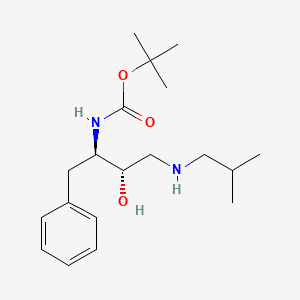
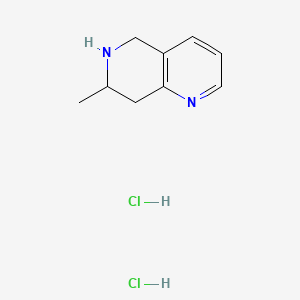
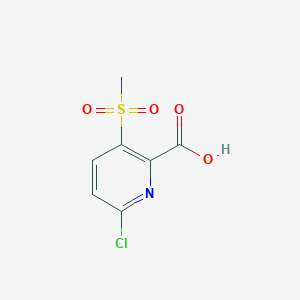
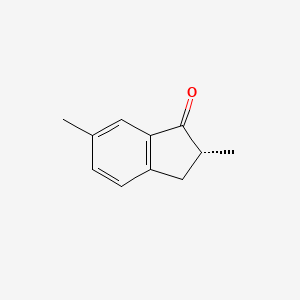
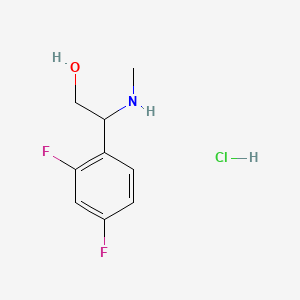
![Methyl 4-aminoimidazo[2,1-f][1,2,4]triazine-7-carboxylate](/img/structure/B13451852.png)
